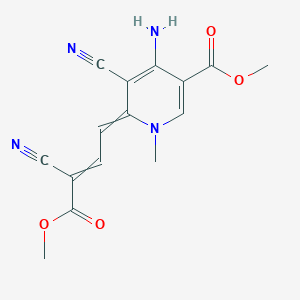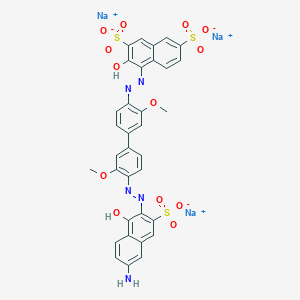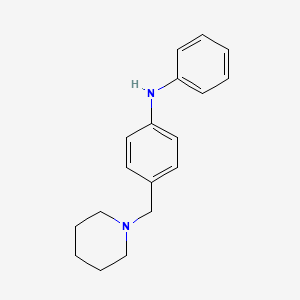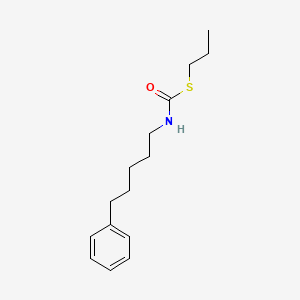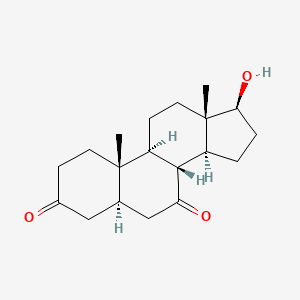
5alpha-Androstan-17beta-ol-3,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androstan-17beta-ol-3,7-dione is a steroidal compound that belongs to the class of androgens It is structurally related to testosterone and dihydrotestosterone, which are key hormones in the development and maintenance of male characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-17beta-ol-3,7-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the reduction of androstenedione using specific reducing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to convert phytosterols into the desired steroidal structure. This method is advantageous due to its cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5alpha-Androstan-17beta-ol-3,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, ketone, and halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5alpha-Androstan-17beta-ol-3,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research is ongoing into its potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5alpha-Androstan-17beta-ol-3,7-dione involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular pathways influenced by this compound include those related to protein synthesis, cell growth, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A primary male sex hormone with similar androgenic effects.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Androstenedione: A precursor to both testosterone and estrogen.
Uniqueness
5alpha-Androstan-17beta-ol-3,7-dione is unique due to its specific structural modifications, which confer distinct biological activities compared to other androgens. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and industrial applications.
Propiedades
Fórmula molecular |
C19H28O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13+,14+,16+,17+,18+,19+/m1/s1 |
Clave InChI |
QXFYDCQIFPOPPV-LMYJXFHDSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)C[C@@H]4[C@@]3(CCC(=O)C4)C |
SMILES canónico |
CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(=O)C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


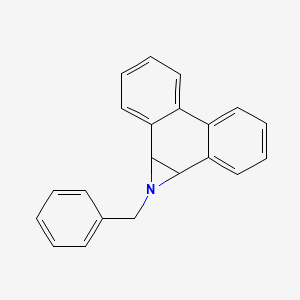
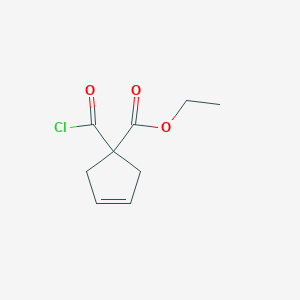
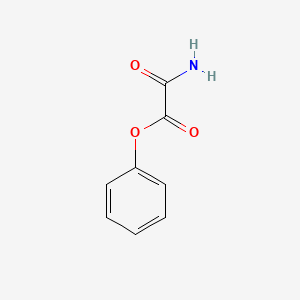
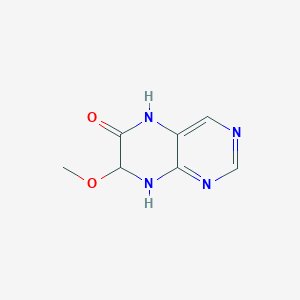
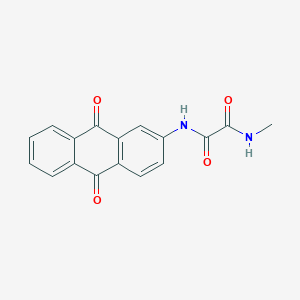

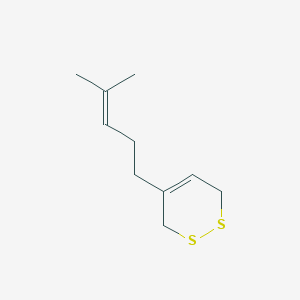
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)

